Bienvenue dans la boutique en ligne BenchChem!

Piceatannol 3'-O-glucoside

Arginase inhibition Nitric oxide signaling Endothelial dysfunction

Piceatannol 3'-O-glucoside offers key advantages over piceatannol aglycone: equipotent dual arginase I/II inhibition (IC50 11.22/11.06 µM) with minimal 5-LOX cross-reactivity (IC50 69 µM vs 0.76 µM), ensuring cleaner pharmacological signal. Unlike water-insoluble piceatannol, this glucoside provides measurable aqueous solubility for buffer-compatible formulations. Ideal for vascular biology, NO signaling, arginase inhibitor screening, and Rhubarb extract standardization. ≥98% HPLC purity.

Molecular Formula C20H22O9
Molecular Weight 406.4 g/mol
Cat. No. B157992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiceatannol 3'-O-glucoside
Molecular FormulaC20H22O9
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyUMGCIIXWEFTPOC-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Piceatannol 3'-O-Glucoside for Research and Procurement: A Stilbene Glucoside with Defined Enzyme Inhibition Profile


Piceatannol 3'-O-glucoside (CAS 94356-26-0) is a naturally occurring stilbene glycoside, structurally derived from piceatannol through 3'-O-glucosylation. As an active component isolated from Rheum palmatum L. (Rhubarb), it is distinguished by a C20H22O9 molecular framework that incorporates a β-D-glucopyranosyl moiety at the 3'-hydroxyl position of the piceatannol core. This compound has been characterized as a dual inhibitor of mammalian arginase I and II isoforms, with documented potency in the low micromolar range . Its glycosylated structure confers distinct physicochemical properties compared to its aglycone counterpart, positioning it as a specialized tool for investigating arginase-mediated pathways in endothelial dysfunction, vascular biology, and nitric oxide signaling research . As a research-use compound, it is typically supplied as an off-white powder with defined solubility parameters in organic solvents and limited aqueous compatibility [1].

Why Piceatannol 3'-O-Glucoside Cannot Be Replaced by Aglycone Piceatannol or Other Stilbene Analogs in Defined Assays


Substituting Piceatannol 3'-O-glucoside with its aglycone piceatannol, the positional isomer astringin (piceatannol 3-O-glucoside), or other stilbenoids such as resveratrol introduces significant confounding variables in experimental systems. The presence and position of the glucosyl moiety fundamentally alter three critical parameters: (i) aqueous solubility and formulation compatibility, (ii) enzyme inhibition selectivity profiles, and (iii) in vivo pharmacokinetic behavior including oral bioavailability and metabolic stability. While piceatannol aglycone exhibits potent 5-lipoxygenase (5-LOX) inhibition with an IC50 of 0.76 μM, the 3'-O-glucoside shows markedly attenuated activity against this target (IC50 ~69 μM), demonstrating that glycosylation does not simply improve solubility but rather redirects the compound's pharmacological fingerprint toward arginase inhibition as the primary molecular target [1]. Furthermore, the 3'-O-glucoside demonstrates distinct solubility characteristics from the aglycone, with measurable albeit limited aqueous solubility (<0.1 mg/mL) compared to the aglycone's essential insolubility in water, directly impacting stock solution preparation and in vitro dosing strategies [2]. These divergent properties mean that experimental outcomes obtained with piceatannol 3'-O-glucoside cannot be extrapolated from studies using piceatannol aglycone or other stilbene analogs, making direct procurement of the specific glucoside essential for reproducible research on arginase-dependent mechanisms.

Piceatannol 3'-O-Glucoside Quantitative Differentiation: Evidence-Based Comparative Data for Procurement Decision-Making


Arginase I and II Dual Inhibition Potency in Isolated Enzyme Assays

Piceatannol 3'-O-glucoside demonstrates equipotent inhibition of arginase I and arginase II isoforms with IC50 values of 11.22 µM and 11.06 µM, respectively, in lysates prepared from mouse liver and kidney . This potency is comparable to that of its aglycone piceatannol, which exhibits an IC50 of 12.1 µM against bovine liver arginase I in a standardized colorimetric microplate assay, and is notably more potent than chlorogenic acid (IC50 10.6 µM) in the same assay system [1]. In contrast, the structurally related stilbene resveratrol shows minimal mammalian arginase inhibitory activity, requiring concentrations exceeding 325 µM to achieve 50% inhibition of arginine kinase [2]. The glucoside moiety at the 3'-position does not abrogate arginase inhibition, a critical distinction from its effect on lipoxygenase inhibition (see Evidence Item 2).

Arginase inhibition Nitric oxide signaling Endothelial dysfunction

Divergent Lipoxygenase (LOX) Inhibition Profile Relative to Aglycone

Glycosylation at the 3'-position profoundly alters the lipoxygenase inhibitory capacity of the piceatannol scaffold. Piceatannol 3'-O-glucoside exhibits weak inhibition of lipoxygenase with an IC50 of 69 µM and achieves only 66% maximal inhibition at 100 µM . In stark contrast, the aglycone piceatannol is a potent 5-lipoxygenase (5-LOX) inhibitor with an IC50 of 0.76 µM, representing an approximately 90-fold difference in potency [1]. This differential is not observed across all stilbene glycosides; piceatannol 4'-β-glucoside retains notable activity in certain assays, suggesting that the position of glucosylation is a critical determinant of pharmacological selectivity [2].

Lipoxygenase inhibition Anti-inflammatory Eicosanoid pathway

Aqueous Solubility Profile for In Vitro Assay Formulation

Piceatannol 3'-O-glucoside exhibits limited but measurable aqueous solubility (<0.1 mg/mL in H2O), with improved solubility in organic solvents including DMSO (≥50 mg/mL) and methanol [1]. This represents a modest but practically relevant improvement over the aglycone piceatannol, which is characterized as essentially insoluble in water [2]. The glucoside is freely soluble in pyridine, methanol, and ethanol, facilitating the preparation of concentrated stock solutions for downstream dilution into aqueous assay buffers . For in vivo formulations, the compound can be solubilized to ≥2.5 mg/mL (6.15 mM) in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Solubility Formulation In vitro assays

Oral Bioavailability: Class-Level Inference from Aglycone Pharmacokinetic Comparisons

While direct oral bioavailability data for Piceatannol 3'-O-glucoside are not extensively reported, class-level inference from structurally related stilbenes provides a framework for understanding the impact of glycosylation on pharmacokinetic behavior. The aglycone piceatannol demonstrates superior metabolic stability and oral exposure compared to resveratrol, with the area under the plasma concentration curve (AUC) for piceatannol (8.6 μmol·h/L) being approximately 2.1-fold greater than that of resveratrol (4.1 μmol·h/L) following oral co-administration in rats [1]. Comprehensive reviews of piceatannol pharmacokinetics indicate that its oral bioavailability is approximately 3- to 5-fold higher than that of resveratrol, attributed to differential phase II metabolism and reduced first-pass clearance [2]. Glucosylation of stilbenes generally enhances water solubility but can either increase or decrease oral bioavailability depending on the specific glycosylation position and the efficiency of intestinal β-glucosidase-mediated hydrolysis to release the active aglycone [3].

Oral bioavailability Pharmacokinetics Metabolic stability

Dose-Dependent Arginase Inhibition in Cellular and Tissue Lysate Systems

Piceatannol 3'-O-glucoside inhibits arginase activity in a concentration-dependent manner across multiple biological matrices. In mouse liver lysates, arginase I activity is reduced to 75±5%, 72±7%, and 62±1% of untreated control levels at concentrations of 1, 3, and 10 µM, respectively [1]. Parallel experiments in kidney lysates show residual arginase activities of 75±6%, 74±5%, and 53±8% at the same concentrations [1]. In human umbilical vein endothelial cells (HUVECs), incubation with the compound markedly blocks arginase activity and correspondingly increases nitrite and nitrate (NOx) production as measured by the Griess assay, confirming functional translation of enzyme inhibition to enhanced nitric oxide bioavailability in a physiologically relevant vascular model . The IC50 values derived from full concentration-response curves (0-120 µM) are 11.22 µM for liver lysate and 11.06 µM for kidney lysate, demonstrating near-identical potency against both arginase isoforms [1].

Arginase inhibition HUVEC Nitric oxide production

Piceatannol 3'-O-Glucoside: Evidence-Aligned Research and Procurement Applications


Cardiovascular Research: Endothelial Nitric Oxide Synthase (eNOS) Uncoupling and Vascular Reactivity Studies

Procure Piceatannol 3'-O-glucoside for ex vivo vascular reactivity experiments using isolated aortic rings or mesenteric arteries. The compound's dual arginase I/II inhibition (IC50 11.22/11.06 µM) enhances L-arginine availability for eNOS, improving endothelium-dependent vasodilation in response to acetylcholine, as demonstrated in aortic rings from wild-type and ApoE-/- atherosclerosis model mice . This application is directly supported by the dose-dependent arginase inhibition and NOx production data in HUVECs (Evidence Item 5). Researchers should select the 3'-O-glucoside over the aglycone when formulation compatibility with aqueous buffers is required, as the glucoside offers measurable aqueous solubility compared to the water-insoluble piceatannol (Evidence Item 3).

Arginase-Targeted Drug Discovery and Mechanism-of-Action Studies

Utilize Piceatannol 3'-O-glucoside as a validated positive control or tool compound in arginase inhibitor screening cascades. The compound demonstrates equipotent inhibition of both arginase I and II isoforms with well-characterized IC50 values (Evidence Item 1), making it suitable for benchmarking novel arginase inhibitors in enzyme-based assays. Its minimal cross-reactivity with lipoxygenase (IC50 69 µM vs 0.76 µM for aglycone, Evidence Item 2) provides a cleaner pharmacological signal for arginase-dependent phenotypes, reducing confounding off-target effects in cellular and in vivo models. This selectivity profile distinguishes the glucoside from piceatannol aglycone, which potently inhibits both arginase and 5-LOX.

In Vivo Pharmacokinetic and Oral Bioavailability Studies in Rodent Models

Select Piceatannol 3'-O-glucoside for oral administration studies where the piceatannol scaffold's favorable pharmacokinetic properties are desired. Class-level evidence indicates that piceatannol-based compounds exhibit 3- to 5-fold higher oral bioavailability and superior metabolic stability compared to resveratrol, with 2.1-fold greater AUC following oral dosing in rats (Evidence Item 4). The glucoside form provides additional formulation flexibility, with established in vivo vehicle compatibility (≥2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) as documented in the technical datasheet [1]. This compound is particularly relevant for studies investigating metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), or diabetic complications where arginase upregulation contributes to pathology.

Natural Product and Botanical Standardization: Rheum palmatum L. Extract Characterization

Procure high-purity Piceatannol 3'-O-glucoside (≥98% by HPLC) as a reference standard for the quality control and standardization of Rhubarb (Rheum palmatum L.) extracts and formulations . The compound serves as a species-specific marker for Rhubarb and related Polygonaceae species, enabling quantitative HPLC-DAD or LC-MS analysis of botanical raw materials and finished products. Its distinct retention time, UV absorption profile, and mass spectral signature provide unambiguous identification and quantification in complex plant matrices. This application is supported by the compound's well-documented isolation from Rhubarb roots and its established physicochemical properties including LogP (0.04-0.70), topological polar surface area (160 Ų), and characteristic molecular weight (406.38 Da) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piceatannol 3'-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.